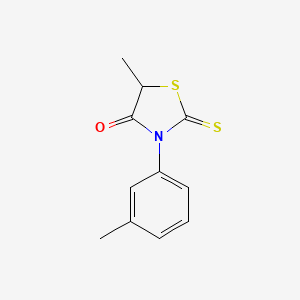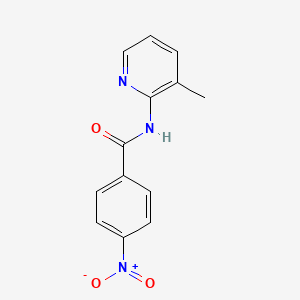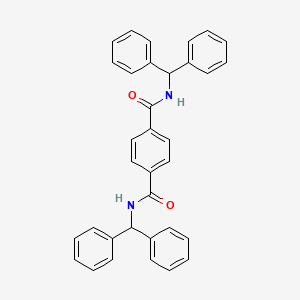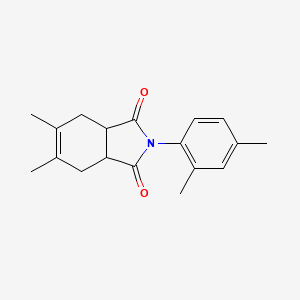![molecular formula C24H22N4O2S B11997498 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(E)-[3-(Benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe avec la formule moléculaire C24H22N4O2S et une masse moléculaire de 430,533 g/mol . Ce composé fait partie de la famille des triazoles, connue pour ses diverses applications en chimie médicinale, en agriculture et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-({(E)-[3-(Benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation d'aldéhydes et d'amines appropriés, suivie de réactions de cyclisation et de thiolation. Les conditions de réaction incluent souvent l'utilisation de solvants comme le méthanol ou l'éthanol, et des catalyseurs tels que des acides ou des bases pour faciliter les réactions .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, l'utilisation de solvants et de catalyseurs de qualité industrielle, et l'utilisation de réacteurs à écoulement continu pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
4-({(E)-[3-(Benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent le convertir en amines ou alcools correspondants.
Substitution: Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle triazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures ou les amines. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer des transformations sélectives et efficaces.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de recherche scientifique
4-({(E)-[3-(Benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Médecine: Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes, antifongiques et anticancéreuses.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères et des revêtements
5. Mécanisme d'action
Le mécanisme d'action du 4-({(E)-[3-(Benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou modifiant la conformation de l'enzyme. Les voies impliquées peuvent inclure l'inhibition d'enzymes métaboliques clés ou la perturbation des voies de signalisation cellulaire .
Applications De Recherche Scientifique
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
4-({(E)-[3-(Benzyloxy)phényl]méthylidène}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: Structure similaire mais avec un groupe cyclohexyle au lieu d'un groupe méthylphényle.
4-({(E)-[4-(Benzyloxy)phényl]méthylidène}amino)-5-(3-méthylphényl)-4H-1,2,4-triazole-3-thiol: Structure similaire mais avec un motif de substitution différent sur le cycle phényle.
Unicité
L'unicité du 4-({(E)-[3-(Benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois de groupes benzyloxy et méthoxy sur le cycle phényle, ainsi que les fonctions triazole et thiol, offre une combinaison unique de propriétés qui peuvent être exploitées dans diverses applications.
Propriétés
Formule moléculaire |
C24H22N4O2S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O2S/c1-17-8-11-20(12-9-17)23-26-27-24(31)28(23)25-15-19-10-13-21(29-2)22(14-19)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+ |
Clé InChI |
MCLSZYHOJNIQLB-MFKUBSTISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
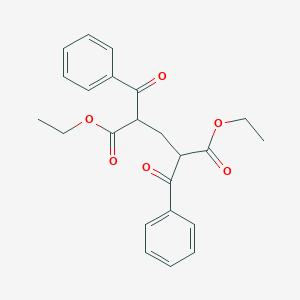
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)


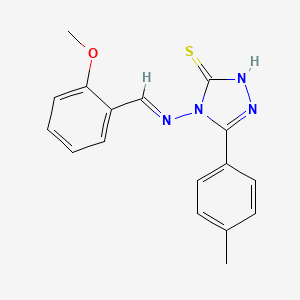
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)
